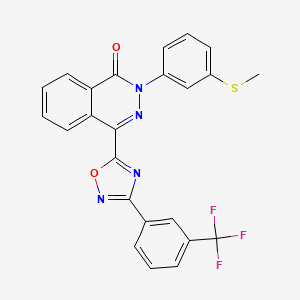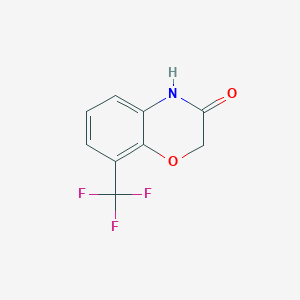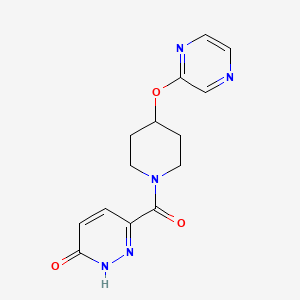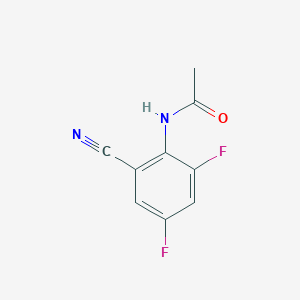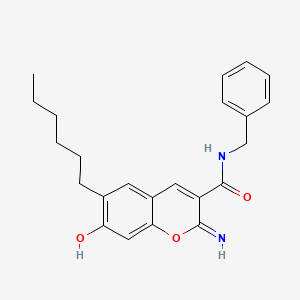![molecular formula C12H14Cl3NO2 B2711160 2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one CAS No. 478259-72-2](/img/structure/B2711160.png)
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one” is a chemical compound with the CAS Number: 478259-72-2. It has a molecular weight of 310.61 and its IUPAC name is 2-ethyl-1-[5-(trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14Cl3NO2/c1-3-7(4-2)10(17)8-5-9(16-6-8)11(18)12(13,14)15/h5-7,16H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Scientific Research Applications
Organic Synthesis and Catalysis
Phosphine-Catalyzed Annulation
Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation method for the synthesis of highly functionalized tetrahydropyridines, starting from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, demonstrating a novel approach to synthesizing complex nitrogen-containing heterocycles with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Photoinduced Oxidative Annulation
Zhang et al. (2017) developed an oxidant and transition-metal-free method for the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to highly functionalized polyheterocyclic compounds. This methodology provides a new route to synthesize complex organic molecules using photochemical processes (Zhang et al., 2017).
Heterocyclic Chemistry
Synthesis of Pyrrole Derivatives
Friedrich et al. (2002) described extending the scope of known furan synthesis to a novel route for synthesizing 1,2,4-trisubstituted pyrroles. This highlights the versatility of pyrrole compounds in organic synthesis, potentially opening up new avenues for the development of materials and bioactive molecules (Friedrich, Wächtler, & Meijere, 2002).
Histone Deacetylase Inhibitors
Mai et al. (2004) explored 3-(4-aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors, demonstrating the potential of pyrrole derivatives in the development of therapeutic agents. The study focused on the effects of pyrrole-C2 and/or -C4 substitutions on biological activity, showcasing the importance of structural modifications in enhancing biological efficacy (Mai et al., 2004).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2/c1-3-7(4-2)10(17)8-5-9(16-6-8)11(18)12(13,14)15/h5-7,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFPCUDDIKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

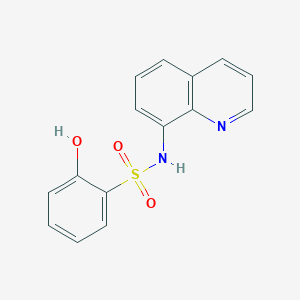
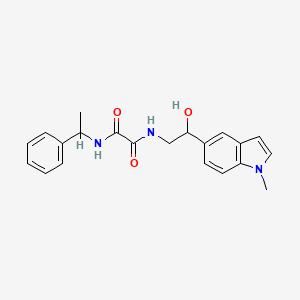
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2711082.png)
